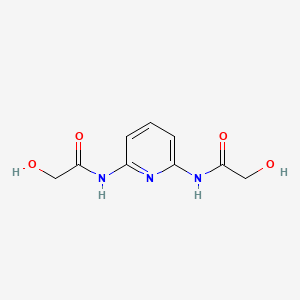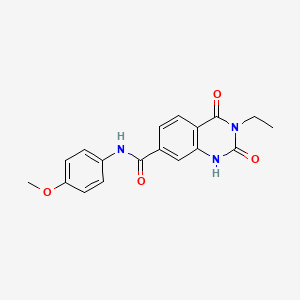![molecular formula C18H20N2O5 B5703277 N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)
N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide, also known as DMAPB, is a synthetic compound that has been studied for its potential therapeutic applications. DMAPB belongs to a class of compounds known as N-acylphenylhydroxylamines, which have been shown to have anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress and inflammation. This compound activates Nrf2 by binding to the Keap1 protein, which normally inhibits Nrf2. The activation of Nrf2 by this compound leads to the upregulation of genes involved in antioxidant defense and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits the growth of cancer cells by inhibiting the expression of genes involved in cell proliferation. In inflammation, this compound inhibits the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative diseases, this compound protects neurons from oxidative stress and inflammation by upregulating genes involved in antioxidant defense and anti-inflammatory pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide is its specificity for the Nrf2 pathway, which reduces the risk of off-target effects. This compound has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dose and duration of treatment for various diseases.
Direcciones Futuras
For the study of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide include the development of more potent and selective Nrf2 activators, investigation of combination therapies, and exploration of clinical trials.
Métodos De Síntesis
The synthesis of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide involves the reaction of 2,5-dimethoxy-4-nitrobenzoyl chloride with N-methoxyacetylaniline in the presence of a base. The resulting product is then reduced to form this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Propiedades
IUPAC Name |
N-[2,5-dimethoxy-4-[(2-methoxyacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-11-17(21)19-13-9-16(25-3)14(10-15(13)24-2)20-18(22)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJFPOLFNKLZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)
![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)




![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)


